molecular formula C12H17N3O2S2 B216353 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea

1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea

Katalognummer B216353
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: LYTBEYNTLUDTIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in immune system regulation. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By inhibiting JAK3, 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea can block the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This can help to reduce inflammation and other autoimmune responses.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, joint damage, and skin lesions. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the signaling pathways of cytokine receptors and the role of JAK3 in autoimmune diseases. However, one limitation is that it is not specific to JAK3 and can also inhibit other JAK family members. This can lead to off-target effects and potential toxicity.

Zukünftige Richtungen

There are several future directions for research on 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea. One direction is to further study its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to develop more specific JAK3 inhibitors that can avoid off-target effects and potential toxicity. Additionally, there is a need to better understand the long-term safety and efficacy of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea in clinical use.

Synthesemethoden

The synthesis of 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea involves a multi-step process that starts with the reaction of cyclopentylamine and thiourea to form 1-cyclopentylthiourea. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form 1-cyclopentyl-3-(4-chlorobenzenesulfonyl)thiourea. Finally, this compound is treated with sodium hydroxide and hydrogen peroxide to form 1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In particular, it has shown promising results in the treatment of rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage. It has also been studied in psoriasis, where it has been shown to improve skin lesions and reduce inflammation.

Eigenschaften

Produktname

1-Cyclopentyl-3-(4-sulfamoylphenyl)thiourea

Molekularformel

C12H17N3O2S2

Molekulargewicht

299.4 g/mol

IUPAC-Name

1-cyclopentyl-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C12H17N3O2S2/c13-19(16,17)11-7-5-10(6-8-11)15-12(18)14-9-3-1-2-4-9/h5-9H,1-4H2,(H2,13,16,17)(H2,14,15,18)

InChI-Schlüssel

LYTBEYNTLUDTIL-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Kanonische SMILES

C1CCC(C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.